mass spectrometry fragmentation pattern of 4-nitro-1-(phenylsulfonyl)-1H-pyrazole
mass spectrometry fragmentation pattern of 4-nitro-1-(phenylsulfonyl)-1H-pyrazole
An In-Depth Technical Guide to the Predicted Electron Ionization Mass Spectrometry Fragmentation of 4-nitro-1-(phenylsulfonyl)-1H-pyrazole
Abstract: This technical guide provides a comprehensive analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pathways for 4-nitro-1-(phenylsulfonyl)-1H-pyrazole. Designed for researchers, scientists, and professionals in drug development, this document synthesizes established fragmentation principles of sulfonyl, pyrazole, and nitroaromatic moieties to construct a detailed theoretical fragmentation map. By explaining the causality behind bond cleavages and the formation of characteristic ions, this guide serves as a predictive tool for the identification and structural elucidation of this and related compounds. Key predicted fragments, their proposed mechanisms of formation, and a recommended experimental protocol for empirical validation are presented.
Introduction
The Analyte: 4-nitro-1-(phenylsulfonyl)-1H-pyrazole
4-nitro-1-(phenylsulfonyl)-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring substituted with a nitro group at the 4-position and a phenylsulfonyl group at the 1-position. The structural combination of these three moieties suggests a complex and informative fragmentation pattern under electron ionization mass spectrometry (EI-MS).
-
Molecular Formula: C₉H₇N₃O₄S
-
Molecular Weight: 253.24 g/mol
-
Core Structure:
-
A five-membered aromatic pyrazole ring.
-
An electron-withdrawing nitro group (-NO₂) on the pyrazole ring.
-
A phenylsulfonyl group (-SO₂Ph) attached to a pyrazole nitrogen.
-
Significance in Scientific Research
The pyrazole nucleus is a foundational scaffold in medicinal chemistry, present in a wide array of pharmaceuticals.[1] Similarly, sulfonamides are a critical class of therapeutic agents. The conjunction of these groups in a single molecule makes it a compound of interest for drug discovery and development, necessitating robust analytical methods for its characterization.
The Role of Mass Spectrometry in Structural Elucidation
Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for determining the structure of unknown organic compounds.[2][3] The high-energy electron beam induces ionization and subsequent fragmentation of the molecule, producing a unique "fingerprint" mass spectrum.[4][5] The pattern of fragment ions provides critical clues about the molecule's constituent parts and their connectivity.
Structural Analysis & Core Fragmentation Principles
The fragmentation of 4-nitro-1-(phenylsulfonyl)-1H-pyrazole is best understood by considering the characteristic behavior of its three primary functional components. The weakest bonds and the most stable resulting fragments will dictate the major fragmentation pathways.
The Phenylsulfonyl Moiety
The phenylsulfonyl group is known to undergo several characteristic cleavages. A prominent fragmentation pathway for sulfonamides involves the extrusion of sulfur dioxide (SO₂), a stable neutral loss.[6][7] Cleavage of the phenyl-sulfur (C-S) and nitrogen-sulfur (N-S) bonds are also common, leading to the formation of characteristic ions.
-
Loss of SO₂ (64 u): A rearrangement process can lead to the expulsion of a neutral SO₂ molecule.
-
Formation of [C₆H₅SO₂]⁺ (m/z 141): Cleavage of the N-S bond can generate the stable benzenesulfonyl cation.
-
Formation of [C₆H₅]⁺ (m/z 77): Subsequent loss of SO₂ from the [C₆H₅SO₂]⁺ ion or direct cleavage of the C-S bond can produce the phenyl cation.
The 4-Nitropyrazole Core
Nitroaromatic compounds exhibit highly characteristic fragmentation patterns. The primary cleavages involve the nitro group itself.[2][8][9] The pyrazole ring, while aromatic, can also undergo ring cleavage, typically through the loss of stable neutral molecules like hydrogen cyanide (HCN) or dinitrogen (N₂).[10][11][12]
-
Loss of NO₂ (46 u): A simple cleavage yielding the [M-NO₂]⁺ ion.
-
Loss of NO (30 u): A rearrangement followed by the loss of nitric oxide, resulting in an [M-NO]⁺ ion.
-
Loss of O (16 u): Rearrangement can lead to the loss of an oxygen atom from the nitro group.[13]
-
Loss of HCN (27 u): A characteristic fragmentation of the pyrazole ring itself.[10]
The N-S (Pyrazole-Sulfonyl) Linkage
The bond between the pyrazole nitrogen and the sulfonyl sulfur is a critical linkage. This N-S bond is susceptible to cleavage, which would effectively separate the molecule into its two main constituents: the 4-nitropyrazole moiety and the phenylsulfonyl moiety. This cleavage is often a primary fragmentation event in N-sulfonylated compounds.
Predicted Fragmentation Pathways and Mechanisms
Upon electron ionization, the molecular ion ([M]⁺•) of 4-nitro-1-(phenylsulfonyl)-1H-pyrazole (m/z 253) is formed. From this parent ion, several competing fragmentation pathways are predicted to occur.
Pathway A: N-S Bond Cleavage
This pathway is initiated by the homolytic or heterolytic cleavage of the nitrogen-sulfur bond, one of the most probable initial fragmentation sites.
-
Formation of Benzenesulfonyl Cation: Cleavage of the N-S bond can generate the benzenesulfonyl cation ([C₆H₅SO₂]⁺) at m/z 141 and a 4-nitropyrazole radical. The m/z 141 ion is a strong indicator of the phenylsulfonyl moiety.
-
Formation of Phenyl Cation: The benzenesulfonyl cation (m/z 141) can subsequently lose a neutral SO₂ molecule to form the highly stable phenyl cation ([C₆H₅]⁺) at m/z 77 .
-
Formation of 4-Nitropyrazolyl Cation: Alternatively, charge retention on the pyrazole fragment during N-S cleavage could lead to the formation of the 4-nitropyrazolyl cation ([C₃H₂N₃O₂]⁺) at m/z 113 .
Pathway B: Fragmentation Initiated by the Nitro Group
The nitro group is a powerful driver of fragmentation in aromatic systems.[13][14]
-
Loss of Nitrogen Dioxide: A direct cleavage of the C-N bond results in the loss of a neutral NO₂ radical (46 u), yielding a prominent ion at m/z 207 ([M-NO₂]⁺) . This fragment, the 1-(phenylsulfonyl)-1H-pyrazolyl cation, is a significant diagnostic peak.
-
Loss of Nitric Oxide: A rearrangement involving an oxygen transfer from the nitro group can lead to the expulsion of a neutral NO molecule (30 u), producing an ion at m/z 223 ([M-NO]⁺) .
Pathway C: Rearrangement and SO₂ Extrusion
This pathway involves a rearrangement of the molecular ion, leading to the expulsion of sulfur dioxide.
-
Loss of SO₂: A rearrangement process within the molecular ion can lead to the elimination of a neutral SO₂ molecule (64 u), resulting in the formation of a radical cation at m/z 189 ([M-SO₂]⁺•) . This ion corresponds to a 1-(4-nitrophenyl)pyrazole structure.
Visualization of Predicted Fragmentation
The primary fragmentation pathways originating from the molecular ion are depicted below. This diagram illustrates the competing routes and the formation of the key diagnostic ions.
Caption: Predicted EI fragmentation pathways of 4-nitro-1-(phenylsulfonyl)-1H-pyrazole.
Summary of Predicted Key Fragments
The following table summarizes the most anticipated fragment ions, their mass-to-charge ratio (m/z), proposed structure, and the pathway from which they likely originate.
| m/z | Proposed Ion Structure | Originating Pathway(s) |
| 253 | [C₉H₇N₃O₄S]⁺• (Molecular Ion) | - |
| 223 | [C₉H₇N₃O₃S]⁺ | B: Loss of NO |
| 207 | [C₉H₇N₂O₂S]⁺ | B: Loss of NO₂ |
| 189 | [C₉H₇N₃O₂]⁺• | C: Loss of SO₂ |
| 141 | [C₆H₅SO₂]⁺ | A: N-S Bond Cleavage |
| 113 | [C₃H₂N₃O₂]⁺ | A: N-S Bond Cleavage |
| 77 | [C₆H₅]⁺ | A: Loss of SO₂ from m/z 141 |
Recommended Experimental Protocol (GC-MS)
To empirically validate these predictions, a standard gas chromatography-mass spectrometry (GC-MS) analysis with electron ionization is recommended.
Sample Preparation
-
Dissolve 1 mg of 4-nitro-1-(phenylsulfonyl)-1H-pyrazole in 1 mL of a suitable volatile solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Vortex the solution until the sample is fully dissolved.
-
Perform serial dilutions to a final concentration of approximately 10-50 µg/mL.
GC-MS Instrumentation and Parameters
-
System: Gas Chromatograph coupled to a Mass Spectrometer with an EI source.
-
Injector: Split/Splitless, operated in split mode (e.g., 50:1) at 280°C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
GC Column: A standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Oven Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 20°C/min to 300°C.
-
Final hold: Hold at 300°C for 5 minutes.
-
-
MS Parameters:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40 - 400.
-
Solvent Delay: 3 minutes.
-
Experimental Workflow Diagram
Caption: Recommended workflow for GC-EI-MS analysis.
Conclusion
The in-silico analysis of 4-nitro-1-(phenylsulfonyl)-1H-pyrazole predicts a rich and informative mass spectrum under electron ionization. The fragmentation is expected to be dominated by three competitive pathways: cleavage of the N-S bond, fragmentation driven by the nitro group, and rearrangement with the loss of SO₂. The most diagnostically significant ions are predicted to appear at m/z 207 ([M-NO₂]⁺), m/z 141 ([C₆H₅SO₂]⁺), and m/z 77 ([C₆H₅]⁺). These predictions provide a robust framework for the identification of this molecule and the structural elucidation of related compounds in complex matrices, serving as a valuable guide for researchers in analytical chemistry and drug development.
References
-
Di-sheng, H., et al. (2007). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry. Available at: [Link]
-
Paz, A. V., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. Available at: [Link]
-
Koch, D., et al. (2007). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. ResearchGate. Available at: [Link]
-
Asif, N., et al. (2013). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Asian Journal of Chemistry. Available at: [Link]
-
Al-Naiema, I. M., & Al-Talla, Z. A. (2013). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. Journal of the Association of Arab Universities for Basic and Applied Sciences. Available at: [Link]
-
ResearchGate. Mass Spectrometry of Nitro and Nitroso Compounds. ResearchGate. Available at: [Link]
-
Roussel, J., et al. (1993). Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. Spectroscopy Letters. Available at: [Link]
-
Paz, A. V., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Available at: [Link]
-
Hibbs, D. E., et al. (2013). Gas-Phase Fragmentations of Anions Derived from N-Phenyl Benzenesulfonamides. Journal of The American Society for Mass Spectrometry. Available at: [Link]
-
Kuhn, B. L., et al. Scheme 15. Fragmentation of the [M-NO2]+ of methyl-1-nitropyrazoles 25-27. ResearchGate. Available at: [Link]
-
NIST. 1H-Pyrazole, 4-nitro-. NIST WebBook. Available at: [Link]
-
Clark, J. (2015). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Available at: [Link]
-
U.S. Environmental Protection Agency. Mass spectral fragmentations of sulfonates. EPA.gov. Available at: [Link]
-
G-Biosciences. (2020). Spotting Fragmentation Patterns When Using Mass Spectrometry. G-Biosciences. Available at: [Link]
-
Chem LibreTexts. Mass Spectrometry: Fragmentation. Chem LibreTexts. Available at: [Link]
-
Sharma, H., et al. (2017). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
van Thuijl, J., et al. (1969). Electron-impact induced fragmentations of pyrazoles. Journal of the Chemical Society B: Physical Organic. Available at: [Link]
-
Slideshare. (2021). Mass 2021 2 (Electron impact). Slideshare. Available at: [Link]
Sources
- 1. orientjchem.org [orientjchem.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. Mass 2021 2 (Electron impact) | PDF [slideshare.net]
- 6. researchgate.net [researchgate.net]
- 7. aaqr.org [aaqr.org]
- 8. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry | IntechOpen [intechopen.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Electron-impact induced fragmentations of pyrazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
